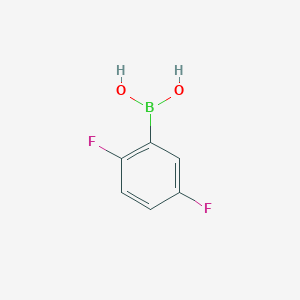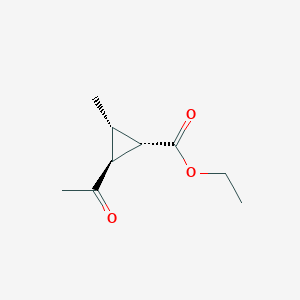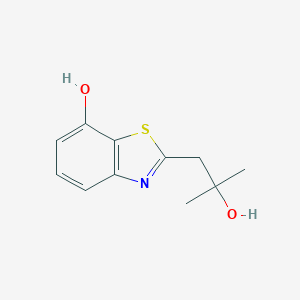
2,5-二氟苯硼酸
描述
2,5-Difluorophenylboronic acid is a white to light yellow crystalline powder . It is also known as 2,5-Difluorobenzeneboronic acid . It has a linear formula of F2C6H3B(OH)2 and a molecular weight of 157.91 . It is used as a reactant for Suzuki-Miyaura cross-coupling reactions and in the preparation of selective sphingosine phosphate receptor antagonists .
Molecular Structure Analysis
The molecular structure of 2,5-Difluorophenylboronic acid consists of a benzene ring with two fluorine atoms and a boronic acid group attached to it . The SMILES string representation is OB(O)c1cc(F)ccc1F .Chemical Reactions Analysis
2,5-Difluorophenylboronic acid is a useful reagent for Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of potent and selective sphingosine phosphate receptor antagonists .Physical And Chemical Properties Analysis
2,5-Difluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 271.3±50.0 °C at 760 mmHg, and a flash point of 117.9±30.1 °C . It has a molar refractivity of 33.5±0.4 cm3 and a molar volume of 116.8±5.0 cm3 . Its surface tension is 36.2±5.0 dyne/cm .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
2,5-Difluorophenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Preparation of Selective Sphingosine Phosphate Receptor Antagonists
This compound is also used in the preparation of selective sphingosine phosphate receptor antagonists . These are drugs that can block the actions of sphingosine-1-phosphate (S1P), a signaling molecule known to regulate a variety of physiological and pathophysiological processes. This has potential applications in the treatment of multiple sclerosis and other autoimmune diseases.
Synthesis of Honokiol Analogs as Angiogenesis Inhibitors
Although not directly mentioned for 2,5-Difluorophenylboronic acid, similar compounds like 3,5-Difluorophenylboronic acid have been used in the synthesis of honokiol analogs as angiogenesis inhibitors . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. Inhibiting this process can be beneficial in treating diseases such as cancer, where the growth of new blood vessels can feed a tumor.
Homo-Coupling Reactions
Again, similar compounds have been used in homo-coupling reactions . These are reactions where two identical species are joined together. This could potentially be an area of application for 2,5-Difluorophenylboronic acid as well.
Enantioselective Borane Reduction of Trifluoroacetophenone
In the same vein, enantioselective borane reduction of trifluoroacetophenone is another reaction where similar compounds have been used . This is a type of reaction that results in the preferential formation of one enantiomer over the other. This could be another potential application for 2,5-Difluorophenylboronic acid.
作用机制
Target of Action
The primary target of 2,5-Difluorophenylboronic acid is the sphingosine phosphate receptor . This compound is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists .
Mode of Action
2,5-Difluorophenylboronic acid interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2,5-Difluorophenylboronic acid . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which may influence its bioavailability.
Result of Action
The result of the action of 2,5-Difluorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including potent and selective sphingosine phosphate receptor antagonists . These antagonists function as therapeutic agents for the treatment of influenza infections .
Action Environment
The action of 2,5-Difluorophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a metal catalyst and operates under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by the presence of water and oxygen . Therefore, these reactions are often carried out under an inert atmosphere (like argon) and in anhydrous conditions .
安全和危害
2,5-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
属性
IUPAC Name |
(2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJGSDLJNUAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370226 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193353-34-3 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
